molecular formula C8H8N2O3 B8720927 Acetophenone, 2-aminonitro-

Acetophenone, 2-aminonitro-

Cat. No. B8720927
M. Wt: 180.16 g/mol
InChI Key: ZFOFCSUJANQIFC-UHFFFAOYSA-N
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Patent
US04151170

Procedure details

A mixture of 16.3 g of isatoic anhydride (100 mmol) and 26.5 g (250 mmol) of anhydrous sodium carbonate is heated in 140 ml of hexamethylphosphoric triamide to 75°-80° C. and a solution of 10.8 ml of nitromethane (d=1.134; 200 mmol) in 50 ml of hexamethylphosphoric triamide is added dropwise in the course of one hour. The reaction mixture is stirred for 12 hours at the given temperature, allowed to cool, then poured into 400 ml of water and the resultant solution is extracted with four 200 ml portions of chloroform (in order to recover the solvent). Thereafter the aqueous layer is adjusted to a pH of 2 by adding concentrated hydrochloric acid and the product is extracted with methylene chloride (4 extracts of 150 ml). The combined extracts are washed with an aqueous solution of sodium chloride, dried over sodium sulphate, concentrated to approx. 50 ml and passed through a column of 160 g of silica gel (silica gel 60, Merck, granular size 0.063 to 0.200 mm). The eluate is concentrated and yields 6.8 g of ω-nitro-amino-acetophenone with a melting point of 110°-111° C.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)NC(=O)[O:4][C:2]2=O.C(=O)([O-])[O-].[Na+].[Na+].[N+:19]([CH3:22])([O-:21])=[O:20].O.C[N:25](C)P(=O)(N(C)C)N(C)C>>[N+:19]([CH:22]([NH2:25])[C:2]([C:1]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4])([O-:21])=[O:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
26.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
10.8 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
50 mL
Type
reactant
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
140 mL
Type
reactant
Smiles
CN(P(N(C)C)(N(C)C)=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 12 hours at the given temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the resultant solution is extracted with four 200 ml portions of chloroform (in order
CUSTOM
Type
CUSTOM
Details
to recover the solvent)
ADDITION
Type
ADDITION
Details
by adding concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with methylene chloride (4 extracts of 150 ml)
WASH
Type
WASH
Details
The combined extracts are washed with an aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approx. 50 ml
CONCENTRATION
Type
CONCENTRATION
Details
The eluate is concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[N+](=O)([O-])C(C(=O)C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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